molecular formula C18H24F2N2O2 B14909728 Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B14909728
M. Wt: 338.4 g/mol
InChI Key: BDEGJBPDFOKOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further substituted with two fluorine atoms. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by either inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to the presence of both benzyl and difluoro groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

benzyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-18(20)8-12-21(13-9-18)16-6-10-22(11-7-16)17(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEGJBPDFOKOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)(F)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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